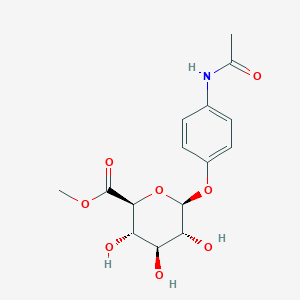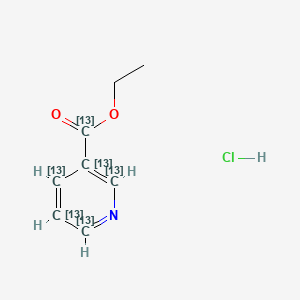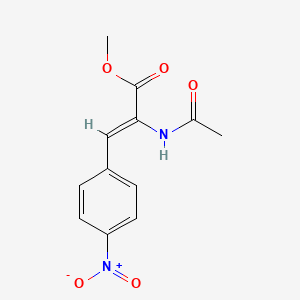
4-Acetamidophenyl b-D-glucuronide methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidophenyl b-D-glucuronide methyl ester is a conjugate of acetaminophen (N-acetyl-p-aminophenol) and glucuronic acid. It is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. This compound is often used in research to study the metabolism and excretion of acetaminophen in the body .
Mechanism of Action
Target of Action
The primary targets of 4-Acetamidophenyl b-D-glucuronide methyl ester are recombinant human proteins . These proteins interact with the cell membrane and extracellular domain . The compound also interacts with cancer tissue and cancer cells .
Mode of Action
The compound interacts with its targets, the recombinant human proteins, which are located in the cell membrane and extracellular domain . This interaction can lead to changes in the function of these proteins, potentially influencing cellular processes.
Biochemical Analysis
Biochemical Properties
The function of 4-Acetamidophenyl b-D-glucuronide methyl ester is expressed in the interaction with recombinant human proteins . The protein interacts with the cell membrane and extracellular domain . It also interacts with cancer tissue and cancer .
Cellular Effects
This compound acts as a prodrug that undergoes hydrolysis to release the active moiety, a glucuronide metabolite. This metabolite exhibits analgesic and anti-inflammatory properties, making it beneficial for conditions such as arthritis and post-operative pain.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with recombinant human proteins . These interactions occur at the cell membrane and extracellular domain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl b-D-glucuronide methyl ester involves multiple steps, including acetylation, amidation, and glucuronidation reactions. The general synthetic route can be summarized as follows:
Acetylation: Acetaminophen is acetylated to form N-acetyl-p-aminophenol.
Amidation: The acetylated product undergoes amidation to introduce the acetamido group.
Glucuronidation: The final step involves the conjugation of the acetamido derivative with glucuronic acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl b-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent acetaminophen derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Acetaminophen and its derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
4-Acetamidophenyl b-D-glucuronide methyl ester is widely used in scientific research, particularly in the following fields:
Chemistry: As an intermediate in the synthesis of acetaminophen metabolites.
Biology: To study the metabolism and excretion of acetaminophen in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen.
Industry: Used in the development of analytical standards for pharmaceutical testing.
Comparison with Similar Compounds
Similar Compounds
p-Acetamidophenyl b-D-glucuronide: Another glucuronide conjugate of acetaminophen.
Acetaminophen glucuronide: A direct glucuronide conjugate of acetaminophen.
N-acetyl-p-aminophenol:
Uniqueness
4-Acetamidophenyl b-D-glucuronide methyl ester is unique due to its specific structure, which includes both an acetamido group and a glucuronide moiety. This dual functionality allows it to interact with a wide range of biological targets and makes it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCDFJAIFOUUBQ-DKBOKBLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)










![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
